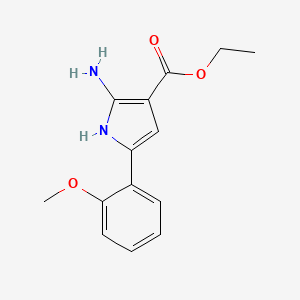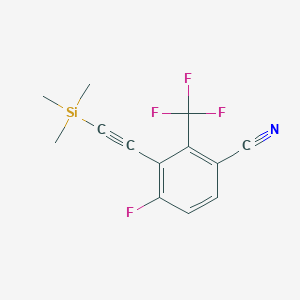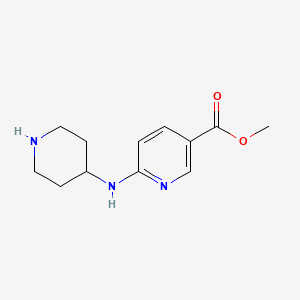
Benzyl 3-amino-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-amino-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid and contains an amino group, making it a versatile compound in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Esterification: The synthesis of Benzyl 3-amino-2,2-dimethylpropanoate typically begins with the esterification of 3-amino-2,2-dimethylpropanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Protection and Ammonolysis: Another method involves the protection of hydroxymethyl trimethylacetic acid followed by ammonolysis to obtain the desired compound.
Industrial Production Methods
The industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzyl 3-amino-2,2-dimethylpropanoate can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-amino-2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Benzyl 3-amino-2,2-dimethylpropanoate involves its interaction with specific molecular targets. For instance, in the context of HDAC inhibition, it binds to the active site of histone deacetylases, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-2,2-dimethylpropanoate: Similar in structure but with a methyl group instead of a benzyl group.
3-amino-2,2-dimethylpropanoic acid: The parent acid form of the compound.
Benzyl 3-hydroxy-2,2-dimethylpropanoate: Contains a hydroxyl group instead of an amino group.
Uniqueness
Benzyl 3-amino-2,2-dimethylpropanoate is unique due to its combination of an amino group and a benzyl ester, which provides distinct reactivity and potential for diverse chemical transformations. Its structure allows it to participate in a variety of reactions, making it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
benzyl 3-amino-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |
InChI-Schlüssel |
GXXVNIJKWQCHBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Quinolinecarboxylic acid,1-[(benzoylthio)acetyl]-1,2,3,4-tetrahydro-](/img/structure/B8478934.png)





![2-Chloroethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B8478977.png)
![5-ethyl-1-(tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8478978.png)





